
(E)-3-(5-bromothiophen-2-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (E)-3-(5-bromothiophen-2-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile is a molecule that belongs to the family of acrylonitriles, characterized by the presence of a vinyl group adjacent to a nitrile group. This particular compound also contains a bromothiophene and a phenylthiazole moiety, which are aromatic heterocycles known for their interesting chemical properties and potential applications in materials science and pharmaceuticals.
Synthesis Analysis
While the provided papers do not directly describe the synthesis of the exact compound , they do provide insights into the synthesis of closely related molecules. For instance, substituted acrylonitriles are typically synthesized through a Knoevenagel condensation, which involves the reaction of an aldehyde with a compound containing an active methylene group in the presence of a base. The synthesis details of similar compounds can be inferred to involve careful selection of starting materials and reaction conditions to ensure the formation of the desired (E)-isomer and proper substitution on the aromatic rings .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various spectroscopic techniques. For example, the structure of (E)-3-(4-bromo-5-methylthiophen-2-yl)acrylonitrile has been investigated using FT-IR, UV, (1)H and (13)C NMR techniques. Theoretical calculations using DFT methods have provided optimized geometric parameters and vibrational frequencies that are in good agreement with experimental data . These methods can be applied to the compound to deduce its molecular structure.
Chemical Reactions Analysis
The reactivity of acrylonitriles is largely governed by the electron-withdrawing nitrile group, which makes the vinyl group more susceptible to nucleophilic attack. The presence of substituents on the aromatic rings can further influence the reactivity, directing the addition of nucleophiles and participating in subsequent chemical transformations. The papers do not provide specific reactions for the compound , but general reactivity patterns for acrylonitriles suggest potential for cycloadditions, conjugate additions, and nucleophilic substitutions .
Physical and Chemical Properties Analysis
The physical and chemical properties of acrylonitriles are influenced by their molecular structure. The presence of halogens, like bromine, can increase the density and influence the boiling and melting points. The spectroscopic properties, such as IR and NMR chemical shifts, provide information about the electronic environment of the molecule. Theoretical calculations can predict properties like HOMO-LUMO gaps, which are indicative of chemical stability and reactivity. The electronic properties, including excitation energies and oscillator strengths, can be determined using computational methods like B3LYP . These properties are crucial for understanding the behavior of the compound under different conditions and for potential applications in various fields.
科学的研究の応用
Photovoltaic Properties
(E)-3-(5-bromothiophen-2-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile derivatives have been studied for their potential in photovoltaic applications. For instance, similar compounds have been used as photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating improved molar absorption coefficients and light harvesting efficiencies, leading to increased power conversion efficiencies (Ryu et al., 2009).
Cytotoxic Potency
Certain acrylonitriles, closely related to (E)-3-(5-bromothiophen-2-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile, have demonstrated significant in vitro cytotoxic potency on human cancer cell lines. The structure-activity relationships indicated that substituents at specific positions on the acrylonitrile molecule are crucial for cytotoxic activity, with some compounds showing higher potency than established chemotherapy drugs (Sa̧czewski et al., 2004).
Semiconducting Behaviours
Research into novel vinylene-bridged donor–acceptor copolymers has incorporated derivatives of (E)-3-(5-bromothiophen-2-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile. These studies have focused on understanding the optical, thermal, and electrochemical properties of such copolymers. Cyano substituents in these compounds have been shown to significantly influence their semiconducting behaviors, particularly in field-effect transistors (Wei et al., 2017).
Spectroscopic Properties
Spectroscopic studies have also been conducted on similar compounds, revealing details about their molecular structure and behavior. These studies are crucial for understanding how these compounds interact with light and other electromagnetic radiation, which has implications for their use in various applications, including as sensitizers in solar cells (Sert et al., 2014).
Anticancer Activity
Compounds similar to (E)-3-(5-bromothiophen-2-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile have been synthesized and analyzed for their anticancer activities. They have shown effectiveness against certain cancer cell lines, indicating their potential utility in developing new chemotherapeutic agents (M et al., 2022).
特性
IUPAC Name |
(E)-3-(5-bromothiophen-2-yl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrN2S2/c17-15-7-6-13(21-15)8-12(9-18)16-19-14(10-20-16)11-4-2-1-3-5-11/h1-8,10H/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSULDOPEHORNH-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(S3)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=C(S3)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-bromothiophen-2-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}-6-methyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3007171.png)
![4-Amino-8-bromo-7-methyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione](/img/structure/B3007172.png)
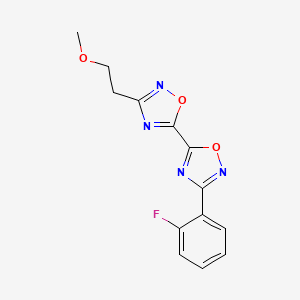
![N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3007174.png)
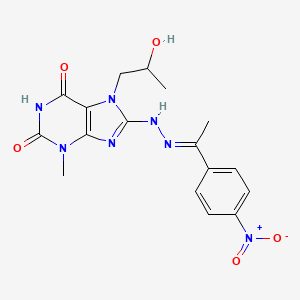




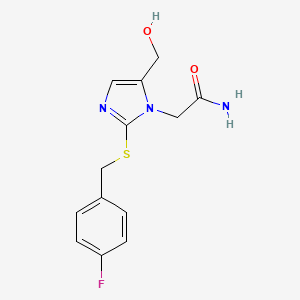
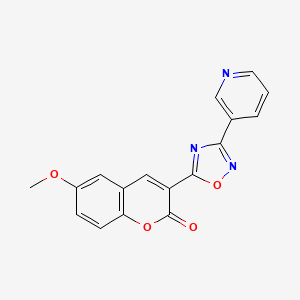
![5-(4-fluorophenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3007192.png)
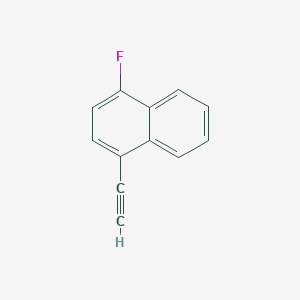
![4-acetyl-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B3007194.png)